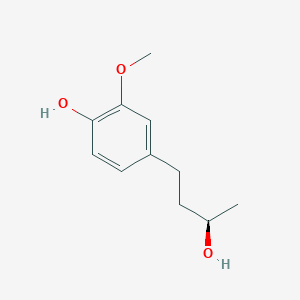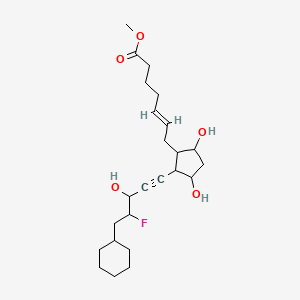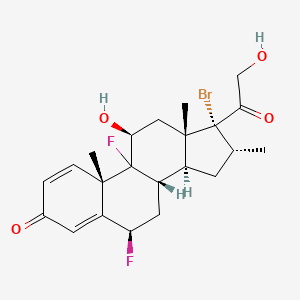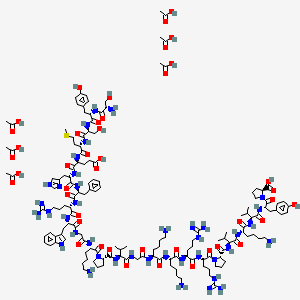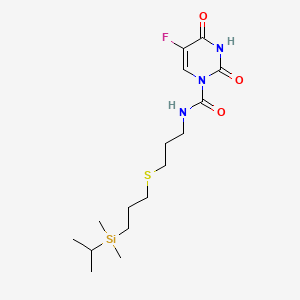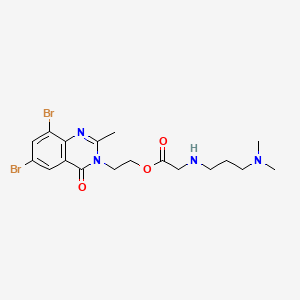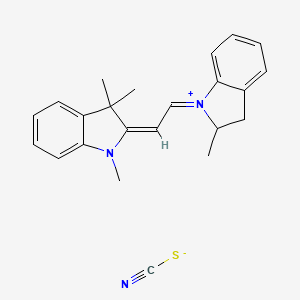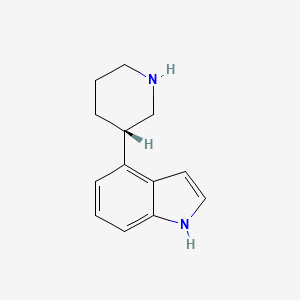
5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene: is a chemical compound that belongs to the class of dibenzocycloheptenes. This compound is characterized by the presence of a piperidine ring attached to the dibenzocycloheptene structure. It has been studied for its potential pharmacological properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene typically involves the reaction of dibenzocycloheptene derivatives with piperidine under specific conditions. One common method is the reductive amination of sterically hindered arylaminoketones using a modified Leuckart reaction . This reaction involves the use of formamide and formic acid as reagents, and the reaction is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including its effects on the central nervous system. It has shown promise as a potential therapeutic agent for neurological disorders.
Medicine: In medicine, this compound has been investigated for its analgesic and anti-inflammatory properties
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence neurotransmitter systems, including serotonin and dopamine receptors .
Comparaison Avec Des Composés Similaires
Etonitazene: A benzimidazole derivative with potent opioid effects.
Metonitazene: Another benzimidazole opioid with similar pharmacological properties.
Isotonitazene: A structurally related compound with high potency as an opioid.
Uniqueness: 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene is unique due to its specific chemical structure, which combines the dibenzocycloheptene core with a piperidine ring. This structural combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
74764-62-8 |
|---|---|
Formule moléculaire |
C20H23N |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperidine |
InChI |
InChI=1S/C20H23N/c1-6-14-21(15-7-1)20-18-10-4-2-8-16(18)12-13-17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2 |
Clé InChI |
SWEXRMKEMIMJHL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2C3=CC=CC=C3CCC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




